![molecular formula C11H13BrO3S B124566 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone CAS No. 189955-79-1](/img/structure/B124566.png)

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

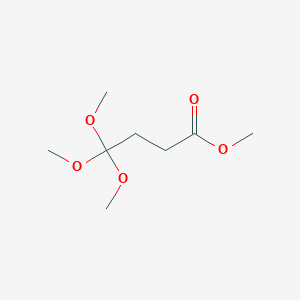

“2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone” is a chemical compound with the molecular formula C11H13BrO3S and a molecular weight of 305.19 . The thioether unit and the phenyl ring adopt an essentially planar conformation . This compound is a key intermediate for the preparation of 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-propanone .

Synthesis Analysis

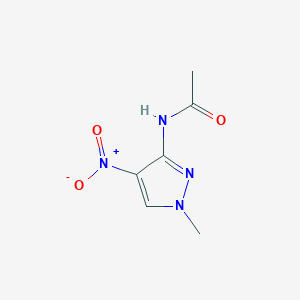

The synthesis of this compound involves a reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone .

Molecular Structure Analysis

In the crystal structure of this compound, molecules are linked by C—H⋯O hydrogen bonds, extending in zigzag chains along the b axis. A weak intramolecular C—H⋯Br hydrogen bond is also observed, which forms an S(6) ring motif .

Chemical Reactions Analysis

This compound can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 305.19 and a molecular formula of C11H13BrO3S .

Scientific Research Applications

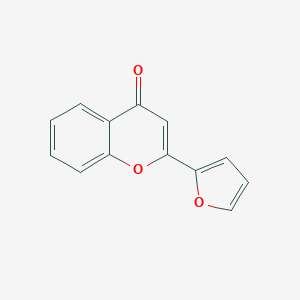

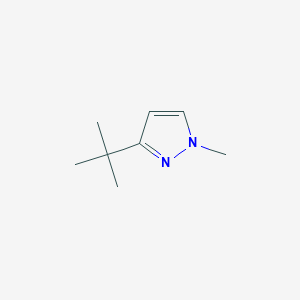

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds, such as the work done by Gomaa and Ali (2020), explores the reactivity of specific scaffolds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones for generating diverse heterocycles. This indicates a potential application of the subject compound in the synthesis of novel heterocyclic structures, given its unique bromo and methylsulfonyl functional groups, which could participate in various organic transformations (Gomaa & Ali, 2020).

Environmental Toxicology

Studies on environmental toxicology, like the investigation by Koch and Sures (2018) into 2,4,6-tribromophenol, outline the environmental impact and toxicological profile of brominated compounds. While the specific toxicity of "2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone" is not detailed, similar research underscores the importance of understanding the environmental fate and hazards of brominated organic compounds (Koch & Sures, 2018).

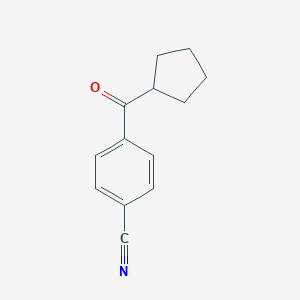

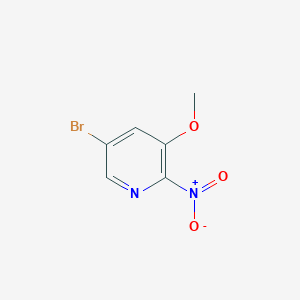

Organic Synthesis and Applications

The practical synthesis of intermediates for pharmaceuticals, such as the synthesis of 2-Fluoro-4-bromobiphenyl by Qiu et al. (2009), demonstrates the relevance of brominated compounds in developing key intermediates for drug manufacturing. This aligns with the potential use of "this compound" in synthesizing intermediates for medicinal chemistry applications (Qiu, Gu, Zhang, & Xu, 2009).

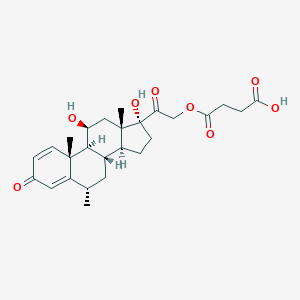

Bioactive Compound Synthesis

The synthesis and biological evaluation of sulforaphane and its derivatives, as explored by Kim and Park (2016), highlight the significance of sulfur-containing compounds in developing chemopreventive agents. Given the methylsulfonyl group in the target compound, it may find applications in designing bioactive molecules with potential health benefits (Kim & Park, 2016).

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate for the preparation of 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-propanone, suggesting potential interactions with enzymes involved in its synthesis.

Mode of Action

The compound can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide. This suggests that it may interact with its targets through covalent bonding or other chemical interactions.

Biochemical Pathways

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

It is known to possess significant utility within the biomedical field, particularly in the realm of disease therapeutics such as cancer and inflammation .

Action Environment

It should be stored under an inert gas at 2-8°c , suggesting that temperature and oxygen exposure may affect its stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-bromo-2-methyl-1-(4-methylsulfonylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3S/c1-11(2,12)10(13)8-4-6-9(7-5-8)16(3,14)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJYOXRPGNOGEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189955-79-1 |

Source

|

| Record name | 2-Bromo-1-[4-(methanesulfonyl)phenyl]-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)